Stereochemical Identity: trans-Configuration vs. cis-Isomer and Mixed Diastereomers
The trans-3-hydroxycyclopentanecarbonitrile (CAS 952616-17-0) is a single, stereochemically defined diastereomer with the hydroxyl and nitrile groups oriented in a trans relationship on the cyclopentane ring. In contrast, the generic '3-hydroxycyclopentanecarbonitrile' offered under CAS 194534-83-3 is explicitly sold as a 'Mixture of diastereomers' containing both trans- and cis- configurations in unspecified ratios . The cis isomer is separately commercialized under CAS 1048668-05-8 (IUPAC: (1S,3R)-3-hydroxycyclopentane-1-carbonitrile) and bears a distinct stereospecific InChIKey (CBYFMEDJHNTXQX-NTSWFWBYSA-N) . The 13C NMR chemical shifts of disubstituted cyclopentanes differ measurably as a function of relative configuration, with diequatorial substitution patterns producing characteristic deshielding relative to other substitution geometries .
| Evidence Dimension | Stereochemical composition and analytical identity |
|---|---|
| Target Compound Data | Single trans diastereomer; InChIKey: CBYFMEDJHNTXQX-PHDIDXHHSA-N |
| Comparator Or Baseline | CAS 194534-83-3: Unseparated mixture of trans and cis diastereomers; CAS 1048668-05-8: Single cis diastereomer |
| Quantified Difference | Trans InChIKey differs from cis InChIKey; mixture has undefined trans:cis ratio |
| Conditions | Commercial procurement specifications and NMR structural elucidation |
Why This Matters
Procurement of the trans-defined isomer eliminates the need for in-house chiral separation and ensures batch-to-batch stereochemical consistency in downstream asymmetric synthesis.
